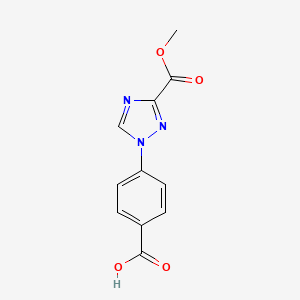
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.207 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a benzoic acid moiety linked to a triazole ring, which is further substituted with a methoxycarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole compounds. One common method includes the use of sodium hypochlorite as a reagent, followed by heating and crystallization to obtain the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of cost-effective reagents, efficient catalysts, and scalable processes to meet the demand for the compound in various applications.
化学反应分析
Types of Reactions
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole and benzoic acid moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the triazole or benzoic acid rings.
科学研究应用
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to induce apoptosis in cancer cells by inhibiting key enzymes and signaling pathways involved in cell proliferation . The triazole ring and benzoic acid moiety play crucial roles in its biological activity, allowing it to interact with various biomolecules.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid include:
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group on the triazole ring enhances its reactivity and potential for various applications, making it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
4-(3-methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(17)9-12-6-14(13-9)8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16) |
InChI 键 |
PQCAQTIBNCKRBG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


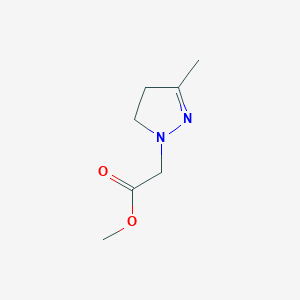
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)

![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
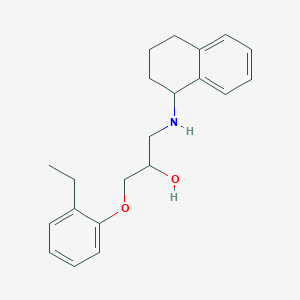
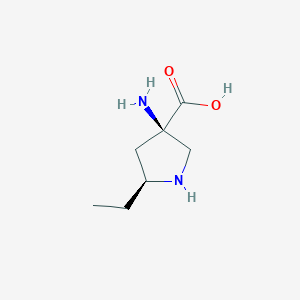

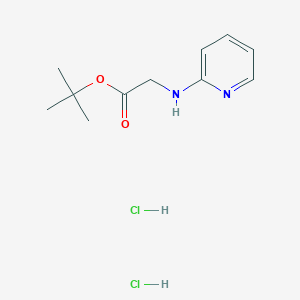

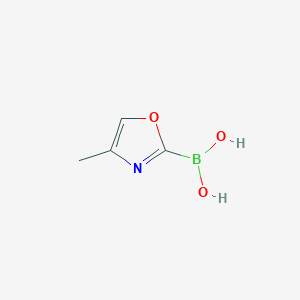
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
